molecular formula C18H16FN3O5S B2385204 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895451-33-9

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2385204
CAS No.: 895451-33-9
M. Wt: 405.4
InChI Key: FGLRANVLTAIPTM-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a high-purity synthetic compound intended for research and development purposes. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in the development of new therapeutic agents (Navjeet Kaur, 2019) . The structure is further functionalized with a 4-fluorobenzenesulfonyl group and a 2-methoxyphenyl substituent, which may influence its electronic properties, bioavailability, and target binding affinity. Derivatives of 1,3,4-oxadiazole are extensively investigated for their wide range of applications in scientific research. They are commonly explored as key intermediates in the synthesis of novel fungicides and agrochemicals (WO2019171234A1) . In pharmaceutical research, this heterocyclic system is a valuable building block for constructing molecules with potential bioactive properties. Furthermore, the rigid, planar structure of the oxadiazole ring makes it a candidate for use in materials science, including the development of fluorescent materials and advanced polymers (K. et al., 2013) . This product is offered exclusively for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S/c1-26-15-5-3-2-4-14(15)17-21-22-18(27-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLRANVLTAIPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Diacylhydrazides

The 1,3,4-oxadiazole ring is typically formed via cyclodehydration of N-acylhydrazides using dehydrating agents. For the 2-methoxyphenyl-substituted derivative, the following protocol is employed:

Step 1: Synthesis of 2-Methoxybenzoylhydrazide
2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield 2-methoxybenzoylhydrazide.

Step 2: Cyclodehydration with Phosphorus Oxychloride
The hydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) at reflux (80–100°C) for 6–24 hours. POCl₃ acts as both a solvent and dehydrating agent, facilitating intramolecular cyclization to form the 1,3,4-oxadiazole ring.

$$
\text{2-Methoxybenzoylhydrazide} + \text{POCl}_3 \rightarrow \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} + \text{by-products}
$$

Optimization Notes :

  • Prolonged reaction times (>20 hours) improve yields but risk side reactions.
  • Alternatives to POCl₃ include sulfuric acid (H₂SO₄) or trifluoroacetic anhydride (TFAA), though POCl₃ offers superior regioselectivity.

Preparation of 4-Fluorobenzenesulfonylpropanoyl Chloride

Sulfonylation of Propanoyl Chloride

The sulfonyl group is introduced via reaction of propanoyl chloride with 4-fluorobenzenesulfonyl chloride under basic conditions.

Step 1: Synthesis of 4-Fluorobenzenesulfonamide
4-Fluorobenzenesulfonyl chloride is treated with dimethylamine in tetrahydrofuran (THF) at 0–20°C to form 4-fluoro-N,N-dimethylbenzenesulfonamide in near-quantitative yield.

$$
\text{4-Fluorobenzenesulfonyl chloride} + \text{Me}_2\text{NH} \rightarrow \text{4-Fluoro-N,N-dimethylbenzenesulfonamide} + \text{HCl}
$$

Step 2: Propanoylation
The sulfonamide is reacted with propanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature, yielding 4-fluorobenzenesulfonylpropanoyl chloride after purification.

Amide Bond Formation

Coupling of Oxadiazole Amine and Sulfonylpropanoyl Chloride

The final step involves nucleophilic acyl substitution between 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine and 4-fluorobenzenesulfonylpropanoyl chloride in anhydrous DCM.

Reaction Conditions :

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine or pyridine to scavenge HCl.
  • Temperature : 0°C to room temperature.
  • Time : 4–6 hours.

$$
\text{Oxadiazole amine} + \text{Sulfonylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}
$$

Yield Optimization :

  • Slow addition of the acyl chloride minimizes dimerization.
  • Use of molecular sieves enhances reaction efficiency by absorbing moisture.

Alternative Synthetic Routes

One-Pot Oxadiazole-Sulfonamide Assembly

Recent advances propose a tandem cyclodehydration-sulfonylation approach, where the oxadiazole ring and sulfonyl group are synthesized in a single pot. This method reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilization of the oxadiazole amine on resin beads enables iterative coupling with sulfonylpropanoyl derivatives. While scalable, this method demands specialized equipment and has lower reported yields (45–60%).

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR : δ 8.21 (s, 1H, oxadiazole), 7.82–7.75 (m, 2H, sulfonyl aryl), 6.95–6.89 (m, 2H, methoxyphenyl).
  • MS (ESI) : m/z 446.1 [M+H]⁺.
  • IR : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O stretch).

Challenges and Mitigation Strategies

Challenge Solution
Low cyclodehydration yields Use excess POCl₃ (1.5 equiv) and monitor via TLC.
Sulfonamide hydrolysis Conduct reactions under anhydrous conditions with molecular sieves.
Amide bond racemization Employ coupling agents like HOBt/DCC to minimize epimerization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl and oxadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl and Sulfonyl Groups

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Oxadiazole Substituent Sulfonyl/Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 2-Methoxyphenyl 4-Fluorobenzenesulfonyl C₁₈H₁₆FN₃O₅S 405.4 N/A -
8d () 4-Methylphenyl Thiazole-linked sulfanyl C₁₅H₁₄N₄O₂S₂ 354.4 135–136
7l () 2-Amino-thiazole Ethoxyphenyl propanamide C₁₆H₁₇N₅O₂S₂ 375.4 177–178
7k () 2-Ethylphenyl 4-Chlorophenylsulfonyl C₂₄H₂₇ClN₄O₄S₂ 535.0 66–68
724437-94-9 () 2-Bromophenyl N/A C₁₈H₁₆BrN₃O₃S 434.3 N/A
N-[5-(3-Methoxyphenyl)-... () 3-Methoxyphenyl Morpholine-4-sulfonyl C₂₀H₂₀N₄O₆S 444.5 N/A

Key Observations:

The 2-methoxyphenyl substituent on the oxadiazole ring may increase lipophilicity relative to 4-methylphenyl () or 2-bromophenyl (), impacting membrane permeability .

Melting Points and Stability :

  • Compounds with bulkier substituents (e.g., 7k, M.W. 535 g/mol) exhibit lower melting points (66–68°C), likely due to reduced crystallinity, whereas simpler analogues (e.g., 8d) show higher melting points (135–136°C) .

Synthetic Flexibility :

  • outlines a general synthesis scheme for oxadiazole-propanamides using hydrazine hydrate and carbon disulfide, which may apply to the target compound .

Bioactivity Insights from Analogues
  • HDAC Inhibition: highlights 1,3,4-oxadiazole derivatives (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide) as histone deacetylase (HDAC) inhibitors, suggesting a possible mechanism for anticancer activity .
  • Alkaline Phosphatase Activity: notes enzyme inhibition testing for compounds 8d–8h, though results are unspecified. The target’s fluorinated sulfonyl group may enhance enzyme binding affinity compared to non-fluorinated analogues .
Spectral and Analytical Comparisons
  • IR/NMR Trends :
    • Sulfonyl groups (e.g., in ’s 7k) show characteristic IR peaks at ~1347 cm⁻¹ (S=O stretching), consistent with the target’s expected spectrum .
    • The 2-methoxyphenyl group would produce distinct ¹H-NMR signals near δ 3.8–4.0 ppm (OCH₃) and aromatic protons at δ 6.8–7.5 ppm, differing from 4-methylphenyl (δ 2.3 ppm for CH₃) in .

Biological Activity

3-(4-Fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry and materials science. Its molecular formula is C16H17FN4O3S, and it has garnered attention due to its unique structure that includes a sulfonyl group, an oxadiazole ring, and an aromatic methoxy group. This article explores the biological activity of this compound, presenting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features several functional groups commonly associated with bioactive molecules:

  • Sulfonyl Group : Known for its ability to enhance solubility and biological activity.
  • Oxadiazole Ring : Associated with various pharmacological effects including antimicrobial and anticancer properties.
  • Aromatic Methoxy Group : May influence the compound's interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibits promising antimicrobial activity . Compounds containing oxadiazole rings have previously demonstrated efficacy against various bacterial strains and fungi, indicating a potential for this compound to act similarly.

Anticancer Activity

Research indicates that derivatives of oxadiazoles can exhibit anticancer properties . The structural characteristics of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Comparative Analysis: Similar Compounds

A comparison with structurally similar compounds can provide insights into the biological activity of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide. The following table summarizes notable compounds:

Compound NameStructure HighlightsUnique Features
2-phenyl-N-[4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]phenyl]propanamideContains trifluoromethyl groupPotential fungicidal properties
3-[4-(benzenesulfonyl)phenyl]-5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazoleFeatures a benzenesulfonyl groupInvestigated for antifungal activity
N-methyl-N-(2-phenoxyethyl)-4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]benzamideIncorporates a phenoxyethyl groupExplored for diverse biological activities

The mechanism of action for 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is not fully elucidated; however, it likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways relevant to disease processes.

Q & A

Q. Table 1: Structural-Activity Relationships (SAR) of Sulfonamide-Oxadiazole Derivatives

Substituent PositionBiological Activity TrendKey Interaction
4-Fluoro (sulfonamide)Enhanced enzyme inhibitionH-bond with His64 (carbonic anhydrase)
2-Methoxy (oxadiazole)Reduced cytotoxicitySteric hindrance at active site

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real-time .
  • Solvent Optimization: Switch from DMF to acetonitrile for easier post-reaction purification via recrystallization .
  • Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce byproduct formation .

Advanced: How can impurities in the final product be identified and mitigated?

Methodological Answer:

  • HPLC-MS/MS: Detect trace impurities (e.g., unreacted sulfonyl chloride or oxadiazole precursors) using reversed-phase C18 columns and gradient elution .
  • Crystallization Conditions: Optimize solvent mixtures (e.g., ethanol/water) to exclude polar impurities .
  • Quality Control: Establish acceptance criteria (e.g., ≥98% purity via HPLC) and validate with reference standards .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or PreADMET to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration with GROMACS, focusing on sulfonamide group’s solvation energy .

Advanced: How do structural modifications influence metabolic stability?

Methodological Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxy group or glucuronidation) .

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